molecular formula C12H18N+ B13143740 Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- CAS No. 46231-82-7

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-

Cat. No.: B13143740
CAS No.: 46231-82-7
M. Wt: 176.28 g/mol
InChI Key: WIKAJTNLVCYEQJ-UHFFFAOYSA-N
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Description

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- is a quaternary ammonium compound with a benzene ring substituted by an ethenyl (vinyl) group at the para (4-) position. The nitrogen atom is fully substituted with three methyl groups, forming a positively charged ammonium center. This structure imparts surfactant properties and reactivity due to the ethenyl group, which can participate in polymerization or addition reactions.

Inferred Molecular Formula: C₁₂H₁₈N⁺ (counterion-dependent; e.g., Cl⁻, I⁻).
Key Features:

  • Ethenyl group: Enhances reactivity for polymerization or chemical modifications.
  • Quaternary ammonium center: Imparts cationic surfactant behavior and solubility in polar solvents.

Properties

CAS No.

46231-82-7

Molecular Formula

C12H18N+

Molecular Weight

176.28 g/mol

IUPAC Name

(4-ethenylphenyl)methyl-trimethylazanium

InChI

InChI=1S/C12H18N/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1

InChI Key

WIKAJTNLVCYEQJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium can be synthesized through the reaction of trimethylamine with 4-vinylbenzyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium involves its ability to form stable ionic bonds with various anions. This property is exploited in applications such as ion-exchange resins and fuel cells, where the compound facilitates the transport of ions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The substituents and counterions significantly influence physicochemical properties and applications. Key analogs include:

Benzyltrimethylammonium Chloride (CAS 56-93-9)
  • Molecular Formula : C₁₀H₁₆ClN .
  • Molecular Weight : 185.69 g/mol .
  • Applications : Phase-transfer catalyst, surfactant .
  • Key Difference : Lack of para substituent reduces steric hindrance and alters reactivity compared to the ethenyl derivative.
Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl- Chloride (CAS 78697-25-3)
  • Structure : Benzoyl (electron-withdrawing) group at the para position.
  • Molecular Formula: C₁₇H₂₀ClNO .
  • Applications : Photoinitiator (e.g., Quantacure BTC) in UV-curable resins .
  • Key Difference : The benzoyl group enhances UV absorption, making it suitable for photochemical applications, unlike the ethenyl analog.
Benzenemethanaminium, 4-hydroxy-N,N,N-trimethyl- Iodide (CAS 27946-79-8)
  • Structure : Hydroxy group at the para position with iodide counterion.
  • Molecular Formula: C₁₀H₁₆INO .
  • Melting Point : Decomposes at 290°C .
  • Applications : Biological staining (e.g., cytoplasmic dyes) due to high polarity .
  • Key Difference : Hydroxy group increases polarity and solubility in aqueous media compared to the hydrophobic ethenyl substituent.

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituent (Position) Counterion Key Properties Applications
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- C₁₂H₁₈N⁺ Ethenyl (4) Variable Reactive (polymerizable), cationic Surfactant, reactive intermediate
Benzyltrimethylammonium chloride (56-93-9) C₁₀H₁₆ClN None (benzyl) Cl⁻ High solubility in water, surfactant Phase-transfer catalysis
4-Benzoyl derivative (78697-25-3) C₁₇H₂₀ClNO Benzoyl (4) Cl⁻ UV-active, stable under light Photoinitiator (e.g., Quantacure BTC)
4-Hydroxy iodide (27946-79-8) C₁₀H₁₆INO Hydroxy (4) I⁻ High polarity, decomposes at 290°C Biological stains

Impact of Counterions

  • Chloride (Cl⁻) : Common in surfactants (e.g., benzyltrimethylammonium chloride) due to high solubility in water .
  • Iodide (I⁻) : Larger ion may reduce solubility in polar solvents but enhance stability in organic matrices .
  • Hydroxide (OH⁻) : Found in basic solutions (e.g., benzyltrimethylammonium hydroxide) for catalytic applications .

Notes on Evidence Limitations

  • Direct data on the ethenyl derivative (e.g., melting point, exact solubility) is absent in the provided evidence. Comparisons rely on structural analogs.
  • Applications are inferred from functional group behavior and related compounds.

Biological Activity

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- (commonly referred to as benzyltrimethylammonium chloride) is a quaternary ammonium compound with various applications in industrial and biological settings. This article reviews its biological activities, including toxicity, potential therapeutic uses, and environmental impact based on diverse research findings.

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- is characterized by its quaternary ammonium structure, which contributes to its surfactant properties and biological activity. Its chemical formula is C11H18NClC_{11}H_{18}NCl, and it is often used in formulations for its ability to act as a dispersant and emulsifier.

Toxicological Studies

Research has shown that benzyltrimethylammonium chloride exhibits significant toxicity at high doses. In a study conducted by the National Toxicology Program (NTP), male and female F344/N rats and B6C3F1 mice were administered varying doses of the compound via gavage for periods of 16 days and 13 weeks. Key findings include:

  • Mortality Rates : High mortality was observed in groups receiving doses of 125 mg/kg and above. All animals in the highest dose groups (250 mg/kg for rats and 1,000 mg/kg for mice) died during the studies .
  • Clinical Signs : Symptoms included abnormal breathing, ataxia, lethargy, nasal discharge, and tremors at non-lethal doses .
  • Organ Toxicity : No significant target organ toxicity was noted; however, some cholinergic effects such as salivation and altered gait were observed .

Genotoxicity

Genetic toxicology studies indicated that benzyltrimethylammonium chloride was not mutagenic in several strains of Salmonella typhimurium. However, an increase in micronucleated normochromatic erythrocytes was noted in the peripheral blood of treated mice, suggesting potential genotoxic effects under certain conditions .

Case Studies on Environmental Impact

The environmental implications of benzyltrimethylammonium chloride have been assessed in various case studies focusing on its presence in hydraulic fracturing fluids. The U.S. Environmental Protection Agency (EPA) has identified this compound among others used in hydraulic fracturing processes, raising concerns about its potential impact on drinking water resources .

Applications in Agriculture

Benzyltrimethylammonium chloride is also utilized as a plant growth regulator. Its application promotes root development and enhances nutrient uptake in various crops. The compound's role as a surfactant improves the efficacy of pesticides when mixed with agricultural formulations.

Summary of Findings

Aspect Details
Chemical Formula C11H18NClC_{11}H_{18}NCl
Toxicity High mortality at doses ≥ 125 mg/kg; cholinergic effects observed
Genotoxicity Not mutagenic but increased micronucleated erythrocytes noted
Environmental Impact Identified in hydraulic fracturing fluids; potential risks to water quality
Agricultural Use Enhances root development; improves pesticide efficacy

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